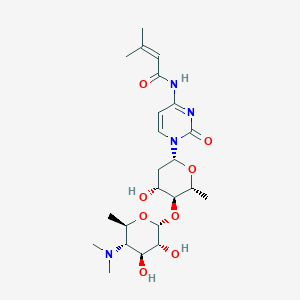

Cytosaminomycin C

説明

This compound has been reported in Streptomyces amakusaensis with data available.

a nucleoside antibiotic; produced by Streptomyces; structure given in first source

特性

CAS番号 |

157878-04-1 |

|---|---|

分子式 |

C23H36N4O8 |

分子量 |

496.6 g/mol |

IUPAC名 |

N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1 |

InChIキー |

QIFBWQHIMSOVGC-NJGLGVPISA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |

同義語 |

cytosaminomycin C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Cytosaminomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Cytosaminomycin C, a nucleoside antibiotic with potential therapeutic applications. The following sections detail the producing microorganism, fermentation process, extraction, and chromatographic purification, supported by quantitative data and detailed experimental protocols.

Producing Microorganism and Fermentation

This compound is a secondary metabolite produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1][2] Effective production of this compound is achieved through submerged fermentation of this strain.

Fermentation Protocol

A seed culture of Streptomyces amakusaensis KO-8119 is first prepared and then used to inoculate a production medium. The fermentation is carried out under controlled conditions to ensure optimal growth and metabolite production. While the specific medium composition for this compound production is not detailed in the available literature, a typical approach for Streptomyces fermentation for antibiotic production is provided below as a general guideline.

Seed Culture Medium and Preparation: A suitable medium for the seed culture, such as ISP-2 medium, is prepared and sterilized. A loopful of S. amakusaensis KO-8119 from a stock culture is inoculated into the seed medium and incubated.

Production Medium: A production medium rich in carbon and nitrogen sources is prepared. A representative medium for Streptomyces fermentation might contain:

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 20.0 |

| Soybean Meal | 15.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 2.0 |

The initial pH of the medium is adjusted to a range of 6.5-7.0.

Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28-30°C, with continuous agitation to ensure adequate aeration. The fermentation is carried out for a period of several days, during which the production of this compound is monitored.

Isolation and Purification Workflow

The isolation and purification of this compound from the fermentation broth involves a multi-step process encompassing extraction and sequential chromatographic techniques.[1][2]

Step 1: Solvent Extraction

The first step in isolating this compound is the extraction of the active compounds from the fermentation broth using an organic solvent.

Protocol:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is then extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.

-

The mixture is vigorously agitated to ensure efficient transfer of the target compound into the organic phase.

-

The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

Step 2: Silica Gel Column Chromatography

The crude extract, containing a mixture of cytosaminomycins and other metabolites, is subjected to silica gel column chromatography for initial purification.

Protocol:

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent.

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of chloroform and methanol, with the methanol concentration being increased stepwise.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing cytosaminomycins.

-

Fractions with similar TLC profiles are pooled together.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved by preparative HPLC, which separates the different cytosaminomycin analogues.

Protocol:

-

The partially purified fractions from the silica gel column are dissolved in the HPLC mobile phase.

-

The solution is injected onto a preparative reverse-phase C18 column.

-

Elution is performed using a suitable mobile phase, such as a gradient of acetonitrile in water, to separate this compound from other analogues like A, B, and D.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed from the collected fraction to yield pure this compound.

Structural Elucidation Data

The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[3]

| Physicochemical Property | Value |

| Molecular Formula | C₂₁H₃₀N₄O₇ |

| Molecular Weight | 466.5 g/mol |

| Appearance | Colorless powder |

| Solubility | Soluble in methanol and dimethyl sulfoxide |

Table 1: Physicochemical Properties of this compound

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude separation to fine purification, with each step increasing the purity of the target compound.

References

- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytosaminomycin C: A Disaccharide Nucleoside Antibiotic with Anticoccidial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C is a member of the disaccharide nucleoside antibiotic family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces amakusaensis KO-8119, this compound is structurally related to the well-known protein synthesis inhibitor amicetin.[1] Its unique chemical architecture, featuring a 3-methylcrotonic acid moiety, distinguishes it from other members of the cytosaminomycin family.[2] The primary reported biological activity of this compound is its potent anticoccidial effects against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, biological activity, and the methodologies for its isolation and synthesis.

Introduction

Nucleoside antibiotics represent a critical class of therapeutic agents with applications ranging from antibacterial to antiviral and anticancer therapies. Their mechanism of action often involves the inhibition of fundamental cellular processes such as nucleic acid synthesis or protein translation. This compound, as a disaccharide nucleoside, belongs to this important group of natural products. Its discovery as a potent anticoccidial agent highlights its potential for development in veterinary medicine. Understanding its chemical properties, biological activity, and mechanisms of action is crucial for harnessing its therapeutic potential and for the rational design of novel, more effective derivatives.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H39N5O8 | Inferred from structural data |

| Molecular Weight | 549.62 g/mol | Inferred from structural data |

| Appearance | Not Reported | |

| Solubility | Not Reported | |

| Optical Rotation | Not Reported | |

| Key Structural Moieties | Cytosine, Amosamine, Amicetose, 3-Methylcrotonic Acid | [2] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Observation | Reference |

| ¹H NMR | Data used for structural elucidation. | [2] |

| ¹³C NMR | Data used for structural elucidation. | [2] |

| Mass Spectrometry (FAB-MS) | Utilized to confirm the molecular weight and fragmentation pattern. | [2] |

Biological Activity

The most well-documented biological activity of this compound is its in vitro efficacy against the protozoan parasite Eimeria tenella.

Table 3: Anticoccidial Activity of this compound

| Organism | Assay Type | Activity Metric | Result | Reference |

| Eimeria tenella | In vitro (primary chicken embryonic cells) | Inhibition of schizont formation | No schizonts observed at 0.3 - 0.6 µg/mL | [1] |

Mechanism of Action (Proposed)

While the specific mechanism of action for this compound has not been empirically determined, its structural similarity to amicetin strongly suggests that it functions as a protein synthesis inhibitor. Amicetin and related nucleoside antibiotics are known to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting the formation of peptide bonds.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on the available literature for this class of compounds.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces amakusaensis KO-8119 involves a multi-step purification process.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

In Vitro Anticoccidial Assay

The anticoccidial activity of this compound is assessed using an in vitro assay with Eimeria tenella and a host cell line.

Methodology:

-

Cell Culture: Primary chicken embryonic cells or a suitable cell line are cultured in multi-well plates to form a confluent monolayer.

-

Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.

-

Infection and Treatment: The cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The infected and treated cell cultures are incubated under appropriate conditions to allow for the development of the parasite.

-

Assessment of Schizont Formation: After a set incubation period, the cells are fixed, stained, and examined microscopically to determine the presence and number of schizonts in the treated versus untreated control wells. The concentration of this compound that inhibits schizont formation is determined.

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a route to access this molecule for further studies and the generation of analogues. A key step in the reported synthesis is the stereoselective formation of the β-2'-deoxyhexopyranosyl nucleoside via an intramolecular glycosylation.

Caption: Logical flow of the total synthesis of this compound.

Conclusion and Future Perspectives

This compound is a promising disaccharide nucleoside antibiotic with demonstrated anticoccidial activity. Its structural relationship to the amicetin family of protein synthesis inhibitors provides a strong hypothesis for its mechanism of action. The successful total synthesis opens avenues for the creation of novel derivatives with potentially improved activity, broader spectrum, or enhanced pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, expand the evaluation of its biological activity against a wider range of pathogens, and to explore its potential for in vivo efficacy. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology who are interested in furthering the study of this intriguing molecule.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cytosaminomycin C: A Promising Anticoccidial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C, a nucleoside antibiotic produced by the bacterium Streptomyces amakusaensis KO-8119, has demonstrated significant potential as an anticoccidial agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiparasitic drugs.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C₂₃H₃₆N₄O₈ and a molecular weight of 496.55 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₆N₄O₈ | [2] |

| Molecular Weight | 496.55 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| UV Absorption (λmax) | Data not available | |

| Solubility | Data not available |

Further research is required to fully characterize the physicochemical properties of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces amakusaensis KO-8119.[1] The general workflow for its isolation and purification involves a multi-step process combining solvent extraction and chromatography.

Experimental Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

Detailed Methodology:

-

Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to produce this compound.[1]

-

Solvent Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds, including this compound, from the aqueous phase.[1]

-

Silica Gel Column Chromatography: The resulting crude extract is then purified using silica gel column chromatography to separate compounds based on their polarity.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative HPLC to yield the pure compound.[1]

In Vitro Anticoccidial Activity Assay

The anticoccidial activity of this compound has been evaluated in vitro against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] The assay utilizes primary chicken embryonic cells as a host system.[1]

Experimental Workflow for In Vitro Anticoccidial Assay:

Caption: Workflow for the in vitro anticoccidial activity assay.

Detailed Methodology:

-

Cell Culture: Primary chicken embryonic cells are cultured to form a monolayer.[1]

-

Parasite Infection: The cell monolayer is infected with sporozoites of Eimeria tenella.[1]

-

Compound Treatment: Various concentrations of this compound are added to the infected cell cultures. Control groups include untreated infected cells and cells treated with a known anticoccidial drug.

-

Incubation: The treated and control cultures are incubated to allow for parasite development.

-

Microscopic Examination: The cultures are examined microscopically to assess the development of schizonts, a key stage in the parasite's life cycle.[1]

-

Data Analysis: The inhibitory effect of this compound on the growth of Eimeria tenella is determined by comparing the number and development of schizonts in the treated groups to the control groups. Cytosaminomycins A, B, and C were found to inhibit schizont development at concentrations ranging from 0.3 to 0.6 µg/ml.[1]

Mechanism of Action

The precise mechanism of action of this compound against Eimeria tenella has not yet been fully elucidated. However, as a nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes in the parasite. Nucleoside antibiotics often act by inhibiting nucleic acid synthesis or protein synthesis.[][4]

Proposed General Mechanism of Action for Nucleoside Antibiotics:

Caption: Proposed mechanism of action for this compound.

Given that this compound is a peptidylcytosine antibiotic, its mechanism may involve targeting the ribosomal P-site, a mode of action that has been observed for other members of this class and could offer a pathway for developing selective inhibitors of bacterial ribosomes.[5] Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound in Eimeria.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anticoccidial drugs. Its potent in vitro activity against Eimeria tenella warrants further investigation. Future research should focus on:

-

Complete Physicochemical Characterization: Determining the melting point, optical rotation, UV absorption spectrum, and detailed solubility profile of this compound.

-

Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways disrupted by this compound in Eimeria.

-

In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models of coccidiosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anticoccidial activity and pharmacokinetic properties.

A deeper understanding of the chemical, physical, and biological properties of this compound will be crucial for its potential translation into a valuable therapeutic agent for the control of coccidiosis in poultry.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Anticoccidial Potential of Cytosaminomycin C: A Technical Overview of its Biological Activity Against Eimeria tenella

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant threat to the poultry industry, necessitating the discovery of novel and effective anticoccidial agents. This technical guide delves into the biological activity of Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, against Eimeria tenella. This document provides a comprehensive summary of the available quantitative data, a detailed, representative experimental protocol for in vitro assessment, and a logical workflow for the screening of such anticoccidial compounds. While the precise mechanism of action and associated signaling pathways of this compound in E. tenella remain to be elucidated, this guide serves as a foundational resource for further research and development in this area.

Quantitative Assessment of Anticoccidial Activity

This compound has demonstrated notable in vitro efficacy against Eimeria tenella by inhibiting the development of schizonts, a critical replicative stage in the parasite's life cycle. The primary quantitative data available is summarized in the table below.

| Compound | Host Cell Lines | Assay Type | Endpoint | Effective Concentration (µg/mL) | Reference |

| This compound | Primary Chicken Kidney Cells, BHK-21 Cells | In vitro | Inhibition of mature schizont formation | 0.3 - 0.6 | [1] |

Table 1: Summary of in vitro anticoccidial activity of this compound against Eimeria tenella.

Experimental Protocol: In Vitro Schizont Inhibition Assay

The following is a detailed, representative protocol for an in vitro assay to determine the efficacy of compounds like this compound against Eimeria tenella schizont development. This protocol is synthesized from established methodologies for in vitro cultivation of E. tenella.

2.1. Objective: To evaluate the inhibitory effect of a test compound on the intracellular development of Eimeria tenella schizonts in a host cell culture.

2.2. Materials:

-

Host Cells: Primary chicken kidney (PCK) cells or Madin-Darby Bovine Kidney (MDBK) cells.

-

Parasites: Sporulated oocysts of Eimeria tenella.

-

Reagents:

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Excystation medium (e.g., Hanks' Balanced Salt Solution containing trypsin and taurocholic acid).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Fixative (e.g., methanol).

-

Staining solution (e.g., Giemsa stain).

-

-

Equipment:

-

Laminar flow hood.

-

CO2 incubator (37-41°C, 5% CO2).

-

Inverted microscope.

-

Centrifuge.

-

96-well cell culture plates.

-

Hemocytometer.

-

2.3. Methodology:

2.3.1. Host Cell Culture:

-

Seed host cells (PCK or MDBK) into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2.3.2. Sporozoite Preparation:

-

Surface sterilize E. tenella oocysts with a bleach solution.

-

Induce excystation by incubating the oocysts in the excystation medium at 41°C for 60-90 minutes to release sporozoites.

-

Purify the sporozoites from oocyst and sporocyst debris by passing them through a DE-52 cellulose column.

-

Wash the purified sporozoites with sterile PBS and count using a hemocytometer.

2.3.3. Infection and Treatment:

-

Once the host cell monolayer is confluent, remove the culture medium.

-

Infect the cells with freshly excysted sporozoites at a multiplicity of infection (MOI) of 1-5 sporozoites per host cell.

-

Allow the sporozoites to invade the host cells for 2-4 hours at 41°C.

-

After the invasion period, wash the monolayer with PBS to remove any unattached sporozoites.

-

Add fresh culture medium containing serial dilutions of the test compound (this compound) to the wells. Include appropriate vehicle controls (e.g., DMSO) and untreated infected controls.

2.3.4. Incubation and Observation:

-

Incubate the treated and control plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for schizont development.

-

At the end of the incubation period, fix the cells with methanol.

-

Stain the fixed cells with Giemsa stain.

2.3.5. Data Analysis:

-

Examine the stained monolayers under an inverted microscope.

-

Quantify the number of mature schizonts per field of view or per 100 host cells for each treatment and control group.

-

Calculate the percentage of schizont inhibition for each concentration of the test compound relative to the untreated control.

-

Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Anticoccidial Screening Workflow

As the specific signaling pathway targeted by this compound in Eimeria tenella has not yet been elucidated, a diagram illustrating the logical workflow of an in vitro screening process for anticoccidial compounds is provided below. This diagram outlines the key stages from compound preparation to the assessment of parasitic development inhibition.

Caption: Workflow for in vitro screening of anticoccidial compounds.

Concluding Remarks

This compound presents a promising scaffold for the development of new anticoccidial drugs against Eimeria tenella. The available data clearly indicates its ability to inhibit the intracellular development of the parasite at sub-micromolar concentrations. However, a significant knowledge gap remains concerning its precise mechanism of action. Future research should prioritize elucidating the molecular target and the downstream effects of this compound within the parasite. A deeper understanding of its interaction with E. tenella could pave the way for the rational design of more potent and selective derivatives, ultimately contributing to more effective control strategies for avian coccidiosis.

References

Unraveling the Anticoccidial Action of Cytosaminomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated promising in vitro activity against Eimeria tenella. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an anticoccidial agent. While the precise molecular target remains to be definitively elucidated, this document synthesizes the available data, proposes a well-supported hypothetical mechanism, and details the experimental protocols required to investigate its mode of action further.

Introduction to this compound

This compound belongs to a class of novel nucleoside antibiotics isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119.[1] Structurally, the cytosaminomycins are related to oxyplicacetin and are classified as aminoglycosides.[1][2] These compounds have shown potent anticoccidial activity, particularly against Eimeria tenella, a highly pathogenic species affecting chickens.

In Vitro Anticoccidial Activity of Cytosaminomycins

In vitro studies have been crucial in quantifying the efficacy of Cytosaminomycins against Eimeria tenella. The following table summarizes the key quantitative data from these studies.

| Compound | Host Cell Type | Parasite Species | Efficacy Metric | Concentration for Efficacy | Reference |

| Cytosaminomycin A | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |

| Cytosaminomycin B | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |

| This compound | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |

| Cytosaminomycin D | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 2.5 µg/ml | [1] |

Hypothesized Mechanism of Action: Targeting Mitochondrial Protein Synthesis

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a strong hypothesis can be formulated based on its chemical class and the known mechanisms of other anticoccidial agents and aminoglycoside antibiotics.

It is hypothesized that This compound acts as an inhibitor of mitochondrial protein synthesis in Eimeria parasites. This hypothesis is supported by the following points:

-

Aminoglycoside Class: this compound is an aminoglycoside.[2] Aminoglycoside antibiotics are well-documented inhibitors of protein synthesis in bacteria by binding to the ribosomal RNA of the small ribosomal subunit, leading to mistranslation and inhibition of translocation.[3][4]

-

Mitochondrial Ribosomes: The ribosomes found in the mitochondria of eukaryotic cells, including apicomplexan parasites like Eimeria, share structural similarities with prokaryotic ribosomes.[5] This makes them potential targets for antibiotics that inhibit bacterial protein synthesis.

-

Mitochondrial Drug Targets in Apicomplexa: The mitochondrion is a validated target for several anticoccidial drugs.[6] For instance, quinolones disrupt the mitochondrial electron transport chain in Eimeria.[7] The parasite's reliance on mitochondrial functions for survival makes it a vulnerable target.

-

Antibiotic-Induced Mitochondrial Dysfunction: Studies have shown that certain bactericidal antibiotics, including aminoglycosides, can induce mitochondrial dysfunction and oxidative stress in mammalian cells, further highlighting the potential for these compounds to affect mitochondrial processes.[8]

Based on this, the proposed signaling pathway for this compound's anticoccidial activity is as follows:

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism and gain a deeper understanding of this compound's anticoccidial activity, a series of in vitro experiments are required. The following protocols are standard methodologies used in the field of anticoccidial drug discovery.

In Vitro Parasite Proliferation Assay

-

Objective: To confirm the inhibitory effect of this compound on the intracellular development of Eimeria tenella.

-

Methodology:

-

Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in 96-well plates to form a confluent monolayer.

-

Excyst freshly sporulated Eimeria tenella oocysts to release sporozoites.

-

Pre-incubate the host cell monolayer with varying concentrations of this compound for a defined period (e.g., 2 hours).

-

Infect the host cells with a known number of sporozoites.

-

After an incubation period (e.g., 24-48 hours), fix and stain the cells.

-

Quantify the number of intracellular parasites (schizonts) per field of view or using a quantitative PCR (qPCR) assay targeting Eimeria DNA.

-

Determine the IC50 value of this compound.

-

Mitochondrial Protein Synthesis Inhibition Assay

-

Objective: To directly assess the effect of this compound on protein synthesis within the parasite's mitochondria.

-

Methodology:

-

Isolate Eimeria tenella sporozoites and purify their mitochondria through differential centrifugation and density gradient centrifugation.

-

Incubate the isolated mitochondria in a reaction buffer containing radiolabeled amino acids (e.g., ³⁵S-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.

-

As controls, use known inhibitors of mitochondrial protein synthesis (e.g., chloramphenicol) and cytoplasmic protein synthesis (e.g., cycloheximide).

-

After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Measure the incorporation of radiolabeled amino acids using a scintillation counter.

-

A significant reduction in radiolabel incorporation in the presence of this compound would indicate inhibition of mitochondrial protein synthesis.

-

Mitochondrial Membrane Potential Assay

-

Objective: To determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

-

Methodology:

-

Incubate freshly excysted Eimeria tenella sporozoites with varying concentrations of this compound.

-

Load the sporozoites with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.

-

Analyze the fluorescence of the sporozoites using flow cytometry or fluorescence microscopy.

-

A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity would indicate a loss of mitochondrial membrane potential.

-

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel anticoccidial compound.

Conclusion and Future Directions

This compound represents a promising anticoccidial agent with potent in vitro activity against Eimeria tenella. While its precise mechanism of action remains to be fully characterized, the available evidence strongly suggests that it may function by inhibiting mitochondrial protein synthesis within the parasite. Further investigation using the detailed experimental protocols outlined in this guide is essential to confirm this hypothesis and to fully elucidate the molecular interactions involved. A thorough understanding of this compound's mode of action will be critical for its potential development as a novel therapeutic for the control of coccidiosis in poultry and could pave the way for the design of new, more effective anticoccidial drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Changes Host Susceptibility to Eimeria falciformis Infection Associated with Alteration of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of feed additive antibiotics on chickens infected with Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cytosaminomycin C in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C, a member of the nucleoside antibiotic family, is produced by Streptomyces amakusaensis KO-8119.[1] Structurally similar to the well-studied amicetin group of antibiotics, it exhibits promising anticoccidial properties.[2] Despite its discovery and total synthesis, the biosynthetic pathway of this compound remains unelucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed by analogy to the characterized biosynthesis of amicetin in Streptomyces vinaceusdrappus.[3][4] This document provides a comprehensive overview of the proposed enzymatic steps, the genetic machinery likely involved, and generalized experimental protocols for pathway elucidation. The content herein is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and related nucleoside antibiotics.

Introduction

Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[5][6][7] this compound, isolated from Streptomyces amakusaensis KO-8119, is a disaccharide nucleoside antibiotic.[1] Its structure features a cytosine base linked to a 2,6-dideoxyhexopyranose, which is further glycosylated at the 4'-hydroxyl group with the amino sugar amosamine. A distinctive feature of this compound is the acylation of the cytosine amino group with 3-methylcrotonic acid.[2]

While the biosynthetic gene cluster for this compound has not been reported, the elucidation of the amicetin (ami) gene cluster from Streptomyces vinaceusdrappus provides a robust model for proposing its synthesis.[3][4] Amicetin shares the same core structure as this compound but differs in the acyl side chain. This guide leverages the knowledge of amicetin biosynthesis to hypothesize the pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three key stages:

-

Formation of the Nucleoside Core: Synthesis of the cytosine base and its attachment to a deoxy-sugar.

-

Biosynthesis of TDP-D-Amosamine: Creation of the amino sugar donor.

-

Assembly and Tailoring: Glycosylation and final acylation to yield this compound.

Formation of the Nucleoside Core

The formation of the cytosamine core likely begins with Cytidine 5'-monophosphate (CMP). By analogy to the amicetin and blasticidin S pathways, a series of enzymatic modifications would convert CMP into the activated cytosamine precursor.[4]

Biosynthesis of TDP-D-Amosamine

The amino sugar, D-amosamine, is proposed to be synthesized from glucose-1-phosphate. The pathway likely involves a series of enzymatic reactions including thymidylyltransfer, dehydration, aminotransfer, and reduction, ultimately yielding TDP-D-amosamine. This pathway is analogous to the synthesis of deoxysugars in the amicetin biosynthetic pathway.[3]

Assembly and Final Tailoring

The final steps in the biosynthesis are proposed to involve the glycosylation of the cytosamine precursor with TDP-D-amosamine by a glycosyltransferase. This would be followed by the acylation of the exocyclic amino group of the cytosine ring with 3-methylcrotonyl-CoA. The origin of 3-methylcrotonyl-CoA is likely from the degradation of leucine or through the mevalonate pathway.

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor incorporation rates, and fermentation yields under specific conditions. Research in this area is required to fully understand the efficiency and regulation of this biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for this endeavor, based on standard practices in the field and protocols used for similar antibiotic pathways.

Identification and Cloning of the Biosynthetic Gene Cluster

-

Objective: To identify and isolate the complete biosynthetic gene cluster for this compound from Streptomyces amakusaensis KO-8119.

-

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of S. amakusaensis KO-8119 using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Search for clusters containing genes with homology to those in the amicetin (ami) cluster, particularly genes encoding glycosyltransferases, deoxysugar biosynthesis enzymes, and acyltransferases.

-

Cosmid/BAC Library Construction and Screening: Construct a cosmid or BAC library of S. amakusaensis genomic DNA. Design probes based on conserved sequences from the ami gene cluster to screen the library and identify clones containing the putative this compound cluster.

-

Gene Inactivation and Heterologous Expression

-

Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis and to elucidate the function of individual genes.

-

Methodology:

-

Gene Knockout: Create targeted gene knockouts of key putative biosynthetic genes (e.g., the acyltransferase or glycosyltransferase) in S. amakusaensis using PCR-targeting-based methods (e.g., using pKC1139-derived cosmids).

-

Metabolite Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to detect the absence of this compound and the potential accumulation of biosynthetic intermediates in the mutants.

-

Heterologous Expression: Clone the entire putative biosynthetic gene cluster into an appropriate expression vector (e.g., pSET152-derived) and introduce it into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Analyze the culture extracts of the heterologous host for the production of this compound.

-

In Vitro Enzymatic Assays

-

Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

-

Methodology:

-

Protein Expression and Purification: Clone the open reading frames of putative enzymes into an E. coli expression vector (e.g., pET series). Express the proteins and purify them using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: Conduct in vitro assays using the purified enzymes with their predicted substrates. For example, test the activity of the putative acyltransferase with the final glycosylated intermediate and 3-methylcrotonyl-CoA. Analyze the reaction products by HPLC or LC-MS.

-

The general workflow for characterizing such a biosynthetic pathway is illustrated below:

Caption: General Experimental Workflow for Pathway Elucidation.

Conclusion and Future Outlook

This technical guide provides a foundational hypothesis for the biosynthetic pathway of this compound in Streptomyces amakusaensis, drawing strong parallels with the established amicetin biosynthesis. The proposed pathway and the outlined experimental protocols offer a clear roadmap for researchers to embark on the elucidation of this pathway. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of nucleoside antibiotics but also open avenues for the combinatorial biosynthesis of novel, structurally diverse, and potentially more potent therapeutic agents. The lack of quantitative data and specific experimental validation underscores the significant research opportunities that lie ahead in unraveling the molecular intricacies of this compound production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Cytosaminomycin C Anticoccidial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has demonstrated promising anticoccidial activity. This document provides a detailed protocol for the in vitro assessment of this compound's efficacy against Eimeria tenella, a highly pathogenic species of Eimeria. The described assay facilitates the screening and characterization of potential anticoccidial compounds in a controlled laboratory setting, reducing the reliance on in vivo animal studies.

Data Presentation

The anticoccidial activity of this compound and its related compounds against Eimeria tenella has been evaluated in vitro. The following table summarizes the minimum effective concentration (MEC) required to inhibit the development of mature schizonts and the cytotoxic effects on the host cell lines.

| Compound | Minimum Effective Concentration (µg/mL) - Anticoccidial Activity (No Mature Schizonts) | Cytotoxicity (µg/mL) - No Host Cells Observed |

| Primary Chicken Embryonic Cells | BHK-21 Cells | |

| This compound | 0.3 - 0.6 | 2.5 |

| Cytosaminomycin A | 0.3 | 0.3 |

| Cytosaminomycin B | 0.6 | 2.3 |

| Cytosaminomycin D | 2.5 | >20 |

Experimental Protocols

This section details the materials and methods for performing an in vitro anticoccidial assay to determine the efficacy of this compound. The protocol is adapted from established methods for screening anticoccidial drugs against Eimeria tenella using Madin-Darby Bovine Kidney (MDBK) cells as the host.

Materials

-

Eimeria tenella sporulated oocysts

-

Madin-Darby Bovine Kidney (MDBK) cells (or other suitable host cells like primary chicken embryonic cells or BHK-21 cells)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Sodium hypochlorite solution (5.25%)

-

Glass beads (0.5 mm diameter)

-

Excystation medium: 0.25% Trypsin and 4% Sodium taurocholate in PBS (pH 7.6)

-

This compound (and other test compounds)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well cell culture plates

-

Centrifuge

-

Incubator (37°C and 41°C, 5% CO₂)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Optional: DNA extraction kit and qPCR reagents for quantitative analysis

Methods

1. Preparation of Eimeria tenella Sporozoites

-

Oocyst Sterilization: Wash sporulated E. tenella oocysts (e.g., 1x10⁸) three times with sterile PBS by centrifugation at 1500 x g for 10 minutes. Resuspend the oocyst pellet in 10 mL of 5.25% sodium hypochlorite and incubate on ice for 10 minutes with occasional vortexing.

-

Washing: Wash the sterilized oocysts five times with sterile PBS to remove any residual sodium hypochlorite.

-

Oocyst Rupture: Resuspend the oocyst pellet in 10 mL of PBS and add an equal volume of 0.5 mm glass beads. Vortex vigorously for 2-5 minutes to rupture the oocysts and release the sporocysts. Monitor the rupture process microscopically.

-

Sporocyst Purification: Separate the sporocysts from the oocyst debris by centrifugation at 500 x g for 10 minutes. The sporocysts will be in the supernatant.

-

Excystation: Pellet the sporocysts by centrifugation at 1500 x g for 10 minutes. Resuspend the pellet in pre-warmed (41°C) excystation medium at a concentration of 1x10⁷ sporocysts/mL. Incubate at 41°C for 60-90 minutes in a shaking water bath. Monitor for the release of sporozoites every 30 minutes.

-

Sporozoite Purification: Once a high percentage of excystation is observed, pass the suspension through a sterile DE-52 cellulose column to separate the sporozoites from the remaining sporocyst shells and debris.

-

Counting and Viability: Count the purified sporozoites using a hemocytometer and assess their viability using a trypan blue exclusion assay.

2. Host Cell Culture

-

Culture MDBK cells in DMEM supplemented with 10% FBS and antibiotics in a T-75 flask at 37°C in a 5% CO₂ incubator.

-

When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and seed them into 96-well plates at a density of 2 x 10⁴ cells per well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until the cells form a confluent monolayer (usually 24-48 hours).

3. In Vitro Anticoccidial Assay (Sporozoite Invasion and Development Inhibition)

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

-

Infection:

-

Pre-incubate the purified sporozoites (e.g., 1 x 10⁵ sporozoites/mL) with the different concentrations of this compound for 1 hour at 41°C.

-

As a positive control, use a known anticoccidial drug (e.g., toltrazuril).

-

As a negative control, use medium with the same concentration of DMSO as the test wells.

-

After pre-incubation, add 100 µL of the sporozoite-compound mixture to each well of the 96-well plate containing the confluent MDBK cell monolayer.

-

-

Incubation: Incubate the infected plates at 41°C in a 5% CO₂ incubator for 48-72 hours to allow for sporozoite invasion and development into schizonts.

-

Assessment of Anticoccidial Activity:

-

Microscopic Examination: After the incubation period, observe the cells under an inverted microscope. Count the number of intracellular schizonts in treated and untreated wells. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of schizonts in treated wells / Number of schizonts in control wells)] x 100

-

Quantitative PCR (Optional): For a more quantitative assessment, extract DNA from the infected cells. Perform qPCR using primers specific for an E. tenella gene (e.g., ITS-1) to quantify the parasite load in each well. The reduction in parasite DNA in treated wells compared to the control wells indicates the inhibitory effect of the compound.

-

4. Cytotoxicity Assay

-

Seed MDBK cells in a 96-well plate as described above.

-

Add the same concentrations of this compound used in the anticoccidial assay to wells with confluent MDBK cells (without sporozoites).

-

Incubate the plate at 41°C in a 5% CO₂ incubator for the same duration as the anticoccidial assay.

-

Assess cell viability using a standard method such as the MTT assay or by observing cell morphology and monolayer integrity under a microscope. This is crucial to ensure that the observed anticoccidial effect is not due to host cell death.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro anticoccidial assay of this compound.

Proposed Mechanism of Action of this compound

This compound is structurally related to polyoxins and nikkomycins, which are known inhibitors of chitin synthase in fungi. While the presence of chitin in the Eimeria oocyst wall is still under investigation, evidence suggests the presence of chitin-like polysaccharides such as β-1,3-glucan. Therefore, a plausible mechanism of action for this compound is the inhibition of a putative chitin synthase or a related glycosyltransferase involved in the formation of the oocyst wall. This would disrupt the parasite's life cycle by preventing the formation of resilient oocysts.

Caption: Proposed mechanism of action for this compound in Eimeria.

Application Notes and Protocols for Cytosaminomycin C Testing in Primary Chicken Embryonic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated biological activity, including anticoccidial effects.[1] These application notes provide a comprehensive guide for utilizing primary chicken embryonic cells to evaluate the cytotoxicity and mechanism of action of this compound. Primary chicken embryonic fibroblasts (CEFs) are a relevant in vitro model for initial toxicity screening and mechanistic studies of compounds intended for veterinary or developmental biology applications.

This document outlines the procedures for the isolation and culture of primary CEFs, protocols for assessing the cytotoxic effects of this compound, and methods to investigate the underlying apoptotic signaling pathways.

Data Presentation: Cytotoxicity of this compound on Primary Chicken Embryonic Fibroblasts

The following tables summarize representative quantitative data on the cytotoxic effects of this compound on primary chicken embryonic fibroblasts (CEFs).

Table 1: Dose-Dependent Cytotoxicity of this compound on CEFs (MTT Assay)

| This compound (µg/mL) | Cell Viability (%) (Mean ± SD, n=3) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 92 ± 5.1 |

| 0.25 | 78 ± 6.2 |

| 0.5 | 55 ± 5.8 |

| 1.0 | 32 ± 4.9 |

| 2.5 | 15 ± 3.7 |

| 5.0 | 5 ± 2.1 |

IC50 ≈ 0.6 µg/mL

Table 2: Induction of Apoptosis by this compound in CEFs (Annexin V/PI Staining)

| Treatment (24 hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (0.5 µg/mL) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.8 |

| This compound (1.0 µg/mL) | 35.4 ± 4.2 | 45.3 ± 3.7 | 19.3 ± 2.5 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity in CEFs

| Treatment (24 hours) | ΔΨm (Red/Green Fluorescence Ratio) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.00 ± 0.08 | 1.0 ± 0.1 |

| This compound (0.5 µg/mL) | 0.58 ± 0.06 | 3.2 ± 0.4 |

| This compound (1.0 µg/mL) | 0.31 ± 0.05 | 5.8 ± 0.6 |

Experimental Protocols

Preparation of Primary Chicken Embryonic Fibroblasts (CEFs)

This protocol describes the isolation and culture of fibroblasts from 10-day-old embryonated chicken eggs.[2][3]

Materials:

-

10-day-old embryonated chicken eggs

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile scissors and forceps

-

Sterile Petri dishes and beakers

-

0.25% Trypsin-EDTA

-

Complete Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Wipe the embryonated eggs with 70% ethanol.

-

Carefully crack the shell at the air sac end and remove the shell membrane.

-

Gently remove the embryo using sterile forceps and place it in a sterile Petri dish containing PBS.

-

Wash the embryo with PBS to remove any yolk.

-

Remove the head and limbs.

-

Mince the remaining tissue into small pieces using sterile scissors.

-

Transfer the minced tissue to a beaker containing 0.25% Trypsin-EDTA and incubate at 37°C for 15-20 minutes with gentle agitation.

-

Allow larger tissue fragments to settle, then transfer the supernatant containing the single-cell suspension to a sterile centrifuge tube containing complete medium (the serum will inactivate the trypsin).

-

Centrifuge the cell suspension at 500 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Determine the cell concentration using a hemocytometer.

-

Seed the cells in a culture flask at a density of 1 x 10^6 cells per 75 cm² flask.

-

Incubate at 37°C in a 5% CO2 incubator. The cells should be confluent in 24-48 hours and ready for experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Primary CEFs cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed CEFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[4][5][6][7][8]

Materials:

-

Treated and control CEFs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating CEFs with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells, it forms aggregates with red fluorescence. In apoptotic cells with decreased ΔΨm, it remains as monomers with green fluorescence.[3][9][10][11]

Materials:

-

Treated and control CEFs

-

JC-1 dye solution

-

Fluorescence microscope or plate reader

Procedure:

-

Seed CEFs in a suitable culture plate or on coverslips.

-

Treat the cells with this compound.

-

Remove the medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer (provided with the kit).

-

Analyze the cells using a fluorescence microscope (red and green channels) or a fluorescence plate reader (emission at ~590 nm for red and ~530 nm for green).

-

The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][12][13][14]

Materials:

-

Treated and control CEFs

-

Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Treat CEFs with this compound to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add an equal amount of protein from each sample to the wells of a microplate.

-

Add the reaction buffer and the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold increase in caspase-3 activity compared to the untreated control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for this compound testing in primary CEFs.

Proposed Signaling Pathway for this compound-Induced Apoptosis

As a nucleoside antibiotic, this compound likely induces cytotoxicity through the intrinsic apoptosis pathway, a common mechanism for this class of compounds.

References

- 1. Inhibition of NF-κB activation sensitizes U937 cells to 3′-azido-3′-deoxythymidine induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencellonline.com [sciencellonline.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. mpbio.com [mpbio.com]

- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Analytical Characterization of Cytosaminomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin C is a nucleoside antibiotic belonging to the amicetin family of natural products. It is produced by Streptomyces amakusaensis (formerly identified as Streptomyces sp. KO-8119) and exhibits notable biological activity, particularly as an anticoccidial agent against parasites such as Eimeria tenella.[1][2] The structural backbone of this compound is comprised of a disaccharide unit linked to a cytosine moiety, which is further modified with a 3-methylcrotonic acid side chain.[1] Accurate and comprehensive analytical characterization is crucial for its development as a potential therapeutic agent, ensuring purity, stability, and facilitating further pharmacological studies.

These application notes provide detailed protocols for the key analytical techniques used in the characterization of this compound, including spectroscopic and chromatographic methods, as well as a protocol for assessing its biological activity.

Physicochemical and Spectroscopic Data

While the definitive structural elucidation of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the complete raw data is not extensively published in publicly accessible domains.[1] The following tables present a summary of the expected physicochemical properties and representative spectroscopic data based on the analysis of closely related amicetin-class antibiotics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Methodology |

| Molecular Formula | C29H40N6O8 | Deduced from Mass Spectrometry |

| Molecular Weight | 616.67 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in methanol, DMSO, and water | Solubility Testing |

| UV max | ~275 nm | UV-Vis Spectroscopy in Methanol |

Table 2: Representative ¹H NMR Spectroscopic Data for this compound Moiety (in CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Cytosine) | ~7.8 | d | ~7.5 |

| H-5 (Cytosine) | ~6.0 | d | ~7.5 |

| H-1' (Amicetose) | ~5.9 | d | ~3.0 |

| H-1'' (Amosamine) | ~4.5 | d | ~7.8 |

| N-CH₃ (Amosamine) | ~2.5 | s | - |

| CH₃ (Side Chain) | ~2.1, ~1.8 | s, s | - |

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound Moiety (in CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Side Chain) | ~170 |

| C-4 (Cytosine) | ~166 |

| C-2 (Cytosine) | ~158 |

| C-6 (Cytosine) | ~142 |

| C-5 (Cytosine) | ~97 |

| C-1' (Amicetose) | ~88 |

| C-1'' (Amosamine) | ~104 |

| N-CH₃ (Amosamine) | ~36 |

| CH₃ (Side Chain) | ~27, ~20 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. A combination of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within a sugar ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments (e.g., linking the sugars, cytosine, and the side chain).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

-

Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent peak.

-

Analyze the 2D correlation maps to build the molecular structure of this compound.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for its isolation from fermentation broths or synthetic reaction mixtures. A reversed-phase method is typically suitable for this class of compounds.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Gradient Program (Example):

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 275 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas in the chromatogram.

-

Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and expressing it as a percentage.

-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information through fragmentation analysis (MS/MS).

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.

-

MS Scan: Acquire a full scan MS spectrum to determine the [M+H]⁺ ion.

-

MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to optimize fragmentation.

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass of the [M+H]⁺ ion.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. Key fragmentation patterns for amicetin-type antibiotics include the loss of sugar moieties and cleavage of the amide bonds.

-

In Vitro Anticoccidial Activity Assay

The biological activity of this compound is primarily assessed by its ability to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Protocol:

-

Cell Culture:

-

Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.

-

-

Parasite Preparation:

-

Harvest and sporulate Eimeria tenella oocysts.

-

Excyst the sporulated oocysts to release sporozoites. Purify and count the sporozoites.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the culture medium from the MDBK cells and add the medium containing the different concentrations of this compound.

-

Add a suspension of E. tenella sporozoites to each well.

-

Include positive (a known anticoccidial drug) and negative (no drug) controls.

-

Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.

-

-

Assessment of Inhibition:

-

After incubation, fix and stain the cells.

-

Count the number of developed schizonts in the host cells under a microscope.

-

Alternatively, use a quantitative method such as qPCR to measure parasite DNA replication.

-

Calculate the concentration that inhibits 50% of parasite development (IC₅₀).

-

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of high-resolution NMR and mass spectrometry is essential for unambiguous structure confirmation, while HPLC is crucial for purity assessment. The in vitro anticoccidial assay provides a reliable method for evaluating the biological activity of the compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the advancement of this compound in drug discovery and development pipelines.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytosaminomycin C for the Control of Coccidiosis in Poultry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and increased feed conversion ratios.[1][2] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119, has demonstrated promising in vitro activity against Eimeria tenella, a highly pathogenic species affecting chickens. This document provides detailed application notes and protocols for the evaluation of this compound as a potential candidate for controlling coccidiosis in poultry.

Physicochemical Properties and In Vitro Efficacy

This compound is a member of the amicetin family of antibiotics and is structurally related to oxyplicacetin. Its structure has been elucidated through NMR studies. In vitro studies have shown that this compound is effective at inhibiting the growth of Eimeria tenella schizonts in primary chicken embryonic cell cultures.

| Compound | In Vitro Concentration for Schizont Growth Inhibition (µg/mL) | Reference |

| This compound | 0.3 - 0.6 |

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound against Eimeria has not been fully elucidated, its classification as a nucleoside antibiotic suggests it may interfere with nucleic acid synthesis, thereby inhibiting parasite replication and development. The diagram below illustrates the general life cycle of Eimeria and potential intervention points for an anticoccidial agent.

Caption: Generalized Eimeria life cycle and potential intervention point.

Experimental Protocols